molecular formula C15H17N B8815184 1-(Naphthalen-2-yl)piperidine

1-(Naphthalen-2-yl)piperidine

Cat. No. B8815184
M. Wt: 211.30 g/mol
InChI Key: OOPQLMPRVFBDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-2-yl)piperidine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Naphthalen-2-yl)piperidine

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

1-naphthalen-2-ylpiperidine

InChI

InChI=1S/C15H17N/c1-4-10-16(11-5-1)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

OOPQLMPRVFBDBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The method described in this example is representative of method "A". Into a screw-capped test tube were weighed 8.6 mg (0.015 mmol) Pd(dba)2, 12.8 mg (0.023 mmol) DPPF, and 44.3 mg (0.462 mmol) sodium t-butoxide (NaO-t-Bu). The solid materials were suspended in 8 ml of toluene. 2-Naphthyltriflate (85.0 mg, 0.308 mmol) was dissolved in 1 ml of toluene and added to the test tube. The test tube was sealed with a cap containing a polytetrafluoroethylene (PTFE) septum and removed from the dry box. Piperidine (40.0 μl, 0.462 mmol) was added to the test tube by syringe. The reaction mixture was heated at 105° C. for 5 hours. Thin layer chromatography (TLC) of the reaction mixture indicated complete consumption of the naphthyltriflate. The reaction mixture was cooled to room temperature, and the volatile materials were removed by rotary evaporation. Sublimation (120° C., 0.1 torr) of the resulting residue afforded N-(2-naphthyl)piperidine as a white solid (50.0 mg, 77% yield).
Quantity
44.3 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
8.6 mg
Type
catalyst
Reaction Step Six
Name
Quantity
12.8 mg
Type
catalyst
Reaction Step Seven

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